Tos-PEG20-Tos

Catalog No.
S8388542
CAS No.
M.F
C54H94O25S2
M. Wt
1207.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tos-PEG20-Tos

Product Name

Tos-PEG20-Tos

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C54H94O25S2

Molecular Weight

1207.4 g/mol

InChI

InChI=1S/C54H94O25S2/c1-51-3-7-53(8-4-51)80(55,56)78-49-47-76-45-43-74-41-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-60-13-11-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-81(57,58)54-9-5-52(2)6-10-54/h3-10H,11-50H2,1-2H3

InChI Key

NRJRXZQMVYYGEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Tos-PEG20-Tos is a polyethylene glycol-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce selective degradation of specific proteins by harnessing the ubiquitin-proteasome system within cells. The compound consists of two tosyl groups connected by a polyethylene glycol chain, which enhances solubility and flexibility, making it suitable for various biological applications. Its molecular formula is C54H94O25S2C_{54}H_{94}O_{25}S_{2} with a molecular weight of 1207.44 g/mol .

Tos-PEG20-Tos primarily participates in substitution reactions due to the presence of tosyl groups. These reactions involve replacing the tosyl group with various nucleophiles, leading to the formation of different derivatives:

  • Azidation Reactions: Utilizing sodium azide to replace the tosyl group with an azide group.
  • Thioacetylation Reactions: Using potassium thioacetate to substitute the tosyl group with a thioacetate group.
  • Amination Reactions: Employing amines to replace the tosyl group with an amine group.

The choice of nucleophile determines the major products formed, such as azido-PEG derivatives, thioacetyl-PEG derivatives, and amino-PEG derivatives .

Tos-PEG20-Tos is integral to the functionality of PROTACs, which are utilized for targeted protein degradation. By linking an E3 ubiquitin ligase to a target protein, Tos-PEG20-Tos facilitates the transfer of ubiquitin molecules, marking the target protein for degradation by the proteasome. This mechanism allows for modulation of cellular pathways and has significant implications in therapeutic strategies, particularly in cancer treatment and other diseases where protein dysregulation is a factor .

The synthesis of Tos-PEG20-Tos involves several key steps:

  • Reaction with Tosyl Chloride: Polyethylene glycol reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid produced during the reaction.
  • Anhydrous Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to yield high-purity Tos-PEG20-Tos .

Tos-PEG20-Tos has diverse applications across various fields:

  • Chemistry: As a linker in PROTAC synthesis for selective protein degradation.
  • Biology: In studies of protein-protein interactions and therapeutic development.
  • Medicine: In drug discovery, particularly for targeted therapies against cancers and other diseases.
  • Industry: Utilized in creating new materials and functionalized polymers .

Research into the interactions facilitated by Tos-PEG20-Tos focuses on its role in PROTACs. Studies demonstrate that this compound effectively recruits E3 ligases to target proteins, enhancing the specificity and efficiency of protein degradation. This interaction is crucial for developing therapeutic strategies that aim to modulate cellular functions by selectively degrading disease-related proteins .

Tos-PEG20-Tos is distinct due to its specific structure and functional properties as a PROTAC linker. Similar compounds include:

Compound NameStructure/FunctionalityUnique Features
Tos-PEG-TosPEG-based linker with similar applicationsDifferent molecular weight and structure
Tosyl-PEG-TosylHomobifunctional linear PEG with tosyl groupsDifferent properties affecting reactivity
PEG21-TosAnother PEG-based linker variantVaries in length and functional groups

The unique length and functional groups of Tos-PEG20-Tos make it particularly suitable for specific PROTAC applications compared to these similar compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

25

Exact Mass

1206.55256083 g/mol

Monoisotopic Mass

1206.55256083 g/mol

Heavy Atom Count

81

Dates

Last modified: 01-05-2024

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